Naphtho[2,3-b]benzofuran-3-ylboronicacid
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Overview
Description
Naphtho[2,3-b]benzofuran-3-ylboronic acid is a chemical compound with the formula C16H11BO3 and a molecular weight of 262.07 g/mol . It is a red-brown crystalline powder that is very soluble in N,N-Dimethylformamide, soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water . This compound is primarily used in the synthesis of organic compounds, particularly in the creation of liquid crystals and organic electroluminescence elements .
Preparation Methods
Naphtho[2,3-b]benzofuran-3-ylboronic acid can be synthesized using several methods, including:
Suzuki-Miyaura Cross-Coupling Reactions: This method involves the coupling of aryl or vinyl boronic acids with aryl or vinyl halides in the presence of a palladium catalyst.
Boronate Esterification: This involves the reaction of boronic acids with alcohols to form boronate esters.
Direct Boronic Acid Functionalization: This method involves the direct introduction of boronic acid groups into the molecule.
Chemical Reactions Analysis
Naphtho[2,3-b]benzofuran-3-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include palladium catalysts for Suzuki-Miyaura cross-coupling reactions, and various oxidizing and reducing agents for oxidation and reduction reactions . Major products formed from these reactions include various substituted benzofuran derivatives .
Scientific Research Applications
Naphtho[2,3-b]benzofuran-3-ylboronic acid has several scientific research applications, including:
Mechanism of Action
The mechanism by which Naphtho[2,3-b]benzofuran-3-ylboronic acid exerts its effects involves its interaction with various molecular targets and pathways. It can influence cellular processes by modulating signal transduction pathways, leading to changes in cell proliferation, apoptosis, and differentiation . The exact molecular targets and pathways involved are still under investigation, but it is believed that this compound can interact with proteins and enzymes involved in these processes .
Comparison with Similar Compounds
Naphtho[2,3-b]benzofuran-3-ylboronic acid can be compared with other similar compounds, such as:
- Benzo[b]naphtho[2,3-d]furan-1-yl-boronic acid
- Naphthalene[2,3-b]benzofuran-1-boric acid
These compounds share similar structural features and chemical properties, but Naphtho[2,3-b]benzofuran-3-ylboronic acid is unique in its specific applications and effects on cellular processes .
Properties
Molecular Formula |
C16H11BO3 |
---|---|
Molecular Weight |
262.1 g/mol |
IUPAC Name |
naphtho[2,3-b][1]benzofuran-3-ylboronic acid |
InChI |
InChI=1S/C16H11BO3/c18-17(19)12-5-6-13-14-7-10-3-1-2-4-11(10)8-15(14)20-16(13)9-12/h1-9,18-19H |
InChI Key |
DUXKPIWSSPISSE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=CC4=CC=CC=C4C=C3O2)(O)O |
Origin of Product |
United States |
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